REACTION_CXSMILES
|
CON(C)[C:4](=[O:15])[C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([NH2:12])=[CH:7][C:6]=1[O:13][CH3:14].C[Li].[CH3:19]COCC.Cl>C1COCC1>[NH2:12][C:8]1[C:9]([Cl:11])=[CH:10][C:5]([C:4](=[O:15])[CH3:19])=[C:6]([O:13][CH3:14])[CH:7]=1
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
CON(C(C1=C(C=C(C(=C1)Cl)N)OC)=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
143 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to -400° C
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a solid
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethyl acetate-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1Cl)C(C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 75 mmol | |
AMOUNT: MASS | 15 g | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |